molecular formula C26H39N3O11S B13864269 Clavulanate-TEG-Biotin

Clavulanate-TEG-Biotin

Cat. No.: B13864269
M. Wt: 601.7 g/mol
InChI Key: ROLOUNMLHRAQMC-BSNTVJRCSA-N
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Description

Clavulanate-TEG-Biotin is a specialized biotin-labeled analog of clavulanic acid, designed as a critical research tool for investigating the molecular mechanisms of drug allergy. This probe is constructed by conjugating clavulanic acid to a biotin tag via a tetraethyleneglycol (TEG) linker. The TEG spacer is essential as it enhances solubility in aqueous solutions and reduces steric hindrance, facilitating efficient interaction with both target proteins and avidin-based detection systems . The primary research application of this compound is to identify serum proteins that are susceptible to haptenation by clavulanic acid, a process considered necessary for activating the immune system in allergic reactions to β-lactam drugs . Incubation of this probe with human serum allows for the sensitive detection of haptenated proteins. Key targets identified through this method include human serum albumin (HSA), haptoglobin, and the heavy and light chains of immunoglobulins . The mechanism of action involves the nucleophilic opening of the β-lactam ring in the clavulanate moiety by amino groups on proteins, such as lysine residues. While conjugates formed with native clavulanic acid are often unstable and degrade, the this compound conjugate demonstrates superior stability. This stability allows the biotin-tagged clavulanate fragment to remain linked to the protein, enabling highly sensitive detection and identification of the modified proteins and specific modification sites using techniques like mass spectrometry and 2D-electrophoresis . This probe is an invaluable asset for researchers in translational pharmacology and immunology, providing key insights into the activation of the immune system by clavulanic acid and the broader mechanisms involved in β-lactam allergy.

Properties

Molecular Formula

C26H39N3O11S

Molecular Weight

601.7 g/mol

IUPAC Name

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]ethoxy]ethoxy]ethoxy]ethyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C26H39N3O11S/c30-6-5-18-24(29-20(31)15-21(29)40-18)25(33)39-14-12-37-10-8-35-7-9-36-11-13-38-22(32)4-2-1-3-19-23-17(16-41-19)27-26(34)28-23/h5,17,19,21,23-24,30H,1-4,6-16H2,(H2,27,28,34)/b18-5-/t17-,19-,21+,23-,24+/m0/s1

InChI Key

ROLOUNMLHRAQMC-BSNTVJRCSA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCOCCOCCOCCOC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCOCCOCCOCCOC(=O)CCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications of Clavulanate-TEG-Biotin

Clavulanic acid (CLV) is often administered with amoxicillin and can be involved in allergic reactions . Protein haptenation with β-lactams is considered necessary to activate the immune system . this compound (CLV-TEG-B) is a biotinylated analog of clavulanic acid . CLV-TEG-B is used as a probe to study protein haptenation by this β-lactam . CLV-TEG-B offers advantages such as solubility in aqueous solution and potentially lower steric hindrance for intended interactions with proteins and avidin .

Synthesis and Reactivity

Two synthetic approaches facilitated the labeling of CLV through esterification of its carboxylic group with a biotin moiety, using either direct binding (CLV-B) or a tetraethylenglycol linker (CLV-TEG-B) . CLV and CLV-TEG-B react through β-lactam ring opening by aliphatic amino nitrogen, but the resulting conjugates have different stabilities . CLV conjugates promoted the decomposition of the clavulanate fragment, whereas conjugates obtained with CLV-TEG-B remained linked, with the whole structure, including biotin, attached to the nucleophile, showing better stability . This stability is a key feature for detecting CLV-TEG-B conjugated proteins with great sensitivity .

Protein Haptenation Studies

Mass spectrometry (MS) was used along with biotin detection to detect the haptenation of human serum albumin (HSA) and human serum proteins . MS showed that HSA could be modified by CLV-TEG-B . Pre-incubating HSA with excess CLV only moderately reduced the incorporation of CLV-TEG-B, potentially due to different protein interferences . The CLV-TEG-B fragment with the opened β-lactam was detected bound to the 404–430HSA peptide of the treated protein .

Incubation of human serum with CLV-TEG-B resulted in the haptenation of several proteins, identified by 2D-electrophoresis and peptide mass fingerprinting as HSA, haptoglobin, and heavy and light chains of immunoglobulins . These results indicate that tagged-CLV retains some of the features of CLV . The similar reactivity, despite differences in conjugate stability and protein modification sites, suggests that it could be a valuable tool for identifying protein targets for haptenation by CLV with high sensitivity to understand the activation of the immune system by CLV and the mechanisms involved in β-lactam allergies .

Ultrasensitive Detection of β-Lactamase

The ultrasensitive detection of β-lactamase (BLA)-associated drug-resistant bacteria (DRB) can be achieved through cascaded signal amplification using a mass-tagged probe . The signal of the mass tag could not be detected without BLA, validating the approach's specificity . The signal of the mass tag significantly decreased with pretreatment of the BLA inhibitor potassium clavulanate .

Summary

ApplicationDescription
Protein Haptenation StudiesUsed to detect and study the haptenation of serum proteins like HSA, haptoglobin, and immunoglobulins, offering insights into immune responses and allergic reactions .
Ultrasensitive Detection of β-LactamaseEmployed in cascaded signal amplification for detecting β-lactamase-associated drug-resistant bacteria, with the process inhibited by potassium clavulanate .
Identifying Protein TargetsValuable tool to identify protein targets for haptenation by CLV with high sensitivity to get insights into the activation of the immune system by CLV and mechanisms involved in β-lactams allergy .
Synthesis of Clavulanate-BiotinSynthesis of Clavulanate-Biotin involves the use of methyl biotinate . Thionyl chloride is added slowly to a suspension of biotin in methanol, and the mixture is stirred at room temperature for 1 hour . The reaction mixture is concentrated to give the methyl ester as a white solid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Biotinylated compounds are widely utilized in molecular biology and diagnostics. Below is a detailed comparison of Clavulanate-TEG-Biotin with structurally or functionally analogous compounds:

Structural and Functional Differentiation

  • This compound vs. Biotin-PEG Derivatives :

    • Active Moiety : this compound incorporates clavulanic acid, which specifically inhibits β-lactamases. In contrast, derivatives like Biotin-PEG-Folic Acid (Biotin-PEG-FA) or Biotin-PEG-DSPE replace CLV with folic acid or phospholipids, targeting folate receptors or lipid membranes, respectively .
    • Linker Design : The TEG (tetraethylene glycol, 4 ethylene glycol units) linker in this compound provides shorter chain length compared to PEG3400 in DBCO-PEG3400-Biotin. Longer PEG chains (e.g., PEG3400) enhance hydrophilicity but may introduce steric hindrance in binding assays .
  • This compound vs. Click Chemistry-Ready Biotin Conjugates :

    • Compounds like DBCO-PEG4-Biotin or Biotin-PEG4-Azide incorporate reactive groups (e.g., dibenzocyclooctyne, azide) for click chemistry, enabling rapid conjugation to biomolecules. This compound lacks such groups but offers inherent enzymatic inhibition functionality .

Data Tables

Table 1: Comparative Properties of Biotinylated Compounds

Compound Active Moiety Linker Type Solubility Key Applications
This compound Clavulanic Acid TEG Water β-lactamase studies, Protein modification
DBCO-PEG3400-Biotin DBCO PEG3400 Water Click chemistry, Diagnostics
Biotin-PEG-FA Folic Acid PEG Variable* Cancer targeting, Drug delivery
Biotin-PEG4-Azide Azide PEG4 DMSO/Water Biomolecule conjugation

*Depends on PEG length and conjugated moiety.

Preparation Methods

Synthesis of Biotin-TEG-Iodide Intermediate

  • Starting Materials: Biotin and 1-iodo-2-(2-(2-(2-iodoethoxy)ethoxy)ethoxy)ethane (I-TEG-I)
  • Procedure:
    • Biotin (244 mg, 1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO, 5 mL) under nitrogen atmosphere at room temperature.
    • Sodium hydride (NaH, 44 mg, 1.1 mmol, 60% dispersion in mineral oil) is added carefully and stirred for 10 minutes to deprotonate biotin.
    • The I-TEG-I (555 mg, 1.4 mmol) dissolved in DMSO (2 mL) is added dropwise.
    • The reaction mixture is stirred overnight at room temperature.
    • The reaction is quenched with saturated aqueous ammonium chloride (NH4Cl).
    • Extraction is performed with ethyl acetate (EtOAc, 3 × 10 mL).
    • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
    • The crude product is purified by flash chromatography using 5% methanol in dichloromethane (CH2Cl2) as eluent.
  • Yield: Approximately 35% of biotin-TEG-iodide as a white solid.

Esterification of Potassium Clavulanate with Biotin-TEG-Iodide

  • Starting Materials: Commercial potassium clavulanate (53 mg, 0.223 mmol) and biotin-TEG-iodide (130 mg, 0.246 mmol)
  • Procedure:
    • Both reagents are stirred under nitrogen atmosphere in dry dimethylformamide (DMF, 2 mL) at room temperature overnight.
    • The solvent is removed under vacuum.
    • The crude product is purified by flash chromatography using 5% methanol in dichloromethane.
  • Yield: Approximately 15% of this compound as a colorless oil.

Chemical and Analytical Characterization

Reaction Monitoring and Stability

  • The reactions are monitored by proton nuclear magnetic resonance (^1H-NMR) spectroscopy.
  • Incubation of this compound with butylamine (a model nucleophile mimicking lysine side chains) in deuterated phosphate-buffered saline (PBS) at 37°C shows amide bond formation and β-lactam ring opening.
  • Compared to clavulanic acid alone, this compound forms more stable conjugates with nucleophiles, maintaining the biotin moiety intact.

Protein Conjugation Studies

  • Human serum albumin (HSA) is incubated with this compound at various molar ratios (1:100, 1:10, 1:1 protein:drug) for 16 hours at 37°C.
  • Conjugates are purified by dialysis filtration and analyzed by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS).
  • Mass increases in HSA confirm covalent attachment of this compound in a concentration-dependent manner.
  • SDS-PAGE and streptavidin-HRP blotting confirm biotinylation of the protein, enabling sensitive detection of conjugates.

Summary Table of Preparation and Key Parameters

Step Reagents/Conditions Yield (%) Notes
Biotin deprotonation Biotin (1.0 mmol), NaH (1.1 mmol), DMSO, N2 atmosphere, RT - 10 min stirring
Biotin-TEG-iodide formation I-TEG-I (1.4 mmol), DMSO, RT, overnight 35 Flash chromatography purification
Clavulanate esterification Potassium clavulanate (0.223 mmol), Biotin-TEG-iodide (0.246 mmol), DMF, N2, RT, overnight 15 Flash chromatography purification
Protein conjugation HSA (0.15 mM), this compound (various ratios), PBS, 37°C, 16 h - Purification by dialysis, analysis by MALDI-TOF MS and blotting

Research Findings and Implications

  • The TEG linker enhances solubility and reduces steric hindrance, improving interaction with proteins and avidin for detection.
  • This compound retains the β-lactam reactivity of clavulanic acid, forming stable amide bonds with nucleophilic amino groups on proteins.
  • The conjugates formed are more stable than those with clavulanic acid alone, which tend to degrade.
  • This stability and biotin tagging enable highly sensitive detection of protein haptenation, useful for studying immune responses and allergic mechanisms related to clavulanic acid.

Q & A

Q. How to ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodological Answer : Publish detailed synthetic protocols (solvents, reaction times, purification thresholds) and raw characterization data (NMR spectra, HRMS traces) as supplemental information. Use standardized streptavidin-coated plates (e.g., Pierce™) for binding assays. Participate in inter-laboratory round-robin trials to harmonize methods .

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